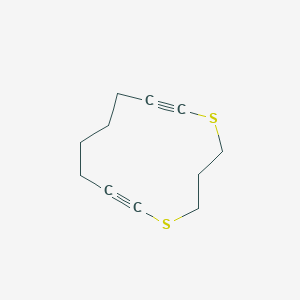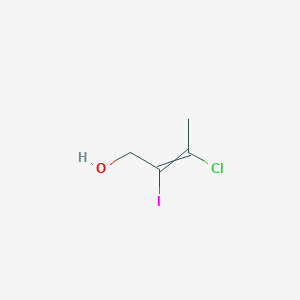![molecular formula C9H17N3O3 B12600151 N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide CAS No. 648880-33-5](/img/structure/B12600151.png)
N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is a chemical compound with a unique structure that includes an oxolane ring and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide typically involves the reaction of ethylamine with nitroethane in the presence of a base to form the intermediate N-ethyl-N’-nitroethanimidamide. This intermediate is then reacted with oxolane-3-carboxaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The oxolane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
- N-Ethyl-N’-nitro-N-[(tetrahydrofuran-3-yl)methyl]ethanimidamide
- N-Ethyl-N’-nitro-N-[(pyrrolidin-3-yl)methyl]ethanimidamide
Uniqueness
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is unique due to its specific combination of an ethyl group, a nitro group, and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
648880-33-5 |
|---|---|
Fórmula molecular |
C9H17N3O3 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-ethyl-N'-nitro-N-(oxolan-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-3-11(8(2)10-12(13)14)6-9-4-5-15-7-9/h9H,3-7H2,1-2H3 |
Clave InChI |
LHJVXZTUAQODGG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCOC1)C(=N[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
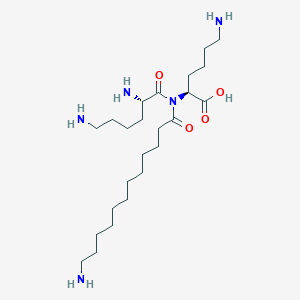
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)

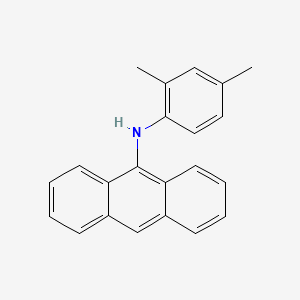
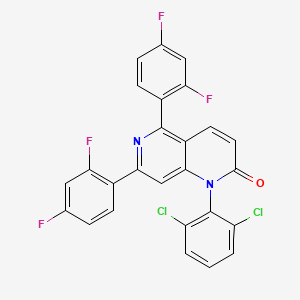


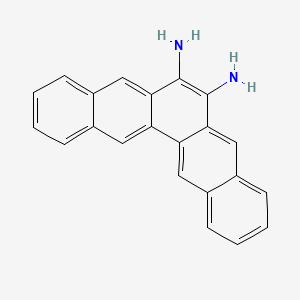
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
